molecular formula C9H10IN3 B13050840 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine

2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine

Katalognummer: B13050840
Molekulargewicht: 287.10 g/mol
InChI-Schlüssel: ZCENXUBAMKMGPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of iodine and isopropyl groups in the structure enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine can be achieved through several methods:

    Microwave-Mediated Synthesis: A catalyst-free and additive-free method under microwave conditions involves the use of enaminonitriles and benzohydrazides.

    Oxidative Cyclization: Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and oxidative cyclization methods suggests potential for industrial application.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent can facilitate substitution reactions.

    Oxidation: Oxidizing agents like NaOCl or MnO2 can be used for oxidative transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Wissenschaftliche Forschungsanwendungen

2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of the iodine and isopropyl groups, which enhance its reactivity and potential for diverse chemical transformations. Its specific biological activities and applications in medicinal chemistry and material sciences further distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C9H10IN3

Molekulargewicht

287.10 g/mol

IUPAC-Name

2-iodo-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C9H10IN3/c1-6(2)7-4-3-5-8-11-9(10)12-13(7)8/h3-6H,1-2H3

InChI-Schlüssel

ZCENXUBAMKMGPL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC2=NC(=NN21)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.